molecular formula C11H12O3 B8756717 Ethyl 2-(3-formylphenyl)acetate

Ethyl 2-(3-formylphenyl)acetate

Cat. No.: B8756717
M. Wt: 192.21 g/mol
InChI Key: YMRYHKSGHWVGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-formylphenyl)acetate is an organic ester characterized by a phenyl ring substituted with a formyl group at the meta position and an ethyl acetate moiety at the adjacent carbon. The compound’s formyl group enables reactivity in nucleophilic additions and condensations, making it valuable for constructing heterocycles or functionalized derivatives.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2-(3-formylphenyl)acetate

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6,8H,2,7H2,1H3

InChI Key

YMRYHKSGHWVGSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Structural Analogs and Key Properties

Compound Name CAS Number Substituent Position Functional Group Ester Group Key Properties/Applications Reference
This compound Not Provided meta Formyl (–CHO) Ethyl Synthetic intermediate
Ethyl 2-(4-formylphenyl)acetate 43153-12-4 para Formyl (–CHO) Ethyl Higher similarity (0.95)
Mthis compound 142327-44-4 meta Formyl (–CHO) Methyl Lower molecular weight
Ethyl 2-((4-chlorobenzoyl)thio)acetate Thioester (–S–CO–Ar) Ethyl Enzyme inhibition
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate meta/para –NH₂, –OH Ethyl Chemotherapeutic intermediate
Ethyl (2,3-dichloro-4-formylphenoxy)acetate 61720-24-9 ortho/meta –Cl, –CHO Ethyl Enhanced metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.